molecular formula C12H20ClN B1445755 1-(4-Ethylphenyl)butan-1-amine hydrochloride CAS No. 1864057-55-5

1-(4-Ethylphenyl)butan-1-amine hydrochloride

Cat. No.: B1445755
CAS No.: 1864057-55-5
M. Wt: 213.75 g/mol
InChI Key: SSHOENBEAWLECK-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)butan-1-amine hydrochloride is an organic compound with the molecular formula C12H20ClN. It is a hydrochloride salt form of 1-(4-ethylphenyl)butan-1-amine, which is a derivative of butanamine. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)butan-1-amine hydrochloride typically involves the alkylation of 4-ethylphenylacetonitrile followed by reduction and subsequent conversion to the hydrochloride salt. The general steps are as follows:

    Alkylation: 4-ethylphenylacetonitrile is alkylated using a suitable alkylating agent under basic conditions.

    Reduction: The resulting nitrile is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)butan-1-amine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of amines with biological systems.

    Medicine: Potential use in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)butan-1-amine hydrochloride involves its interaction with biological targets, primarily through its amine group. This interaction can influence various molecular pathways, including neurotransmitter release and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)butan-1-amine hydrochloride
  • 1-(4-Isopropylphenyl)butan-1-amine hydrochloride
  • 1-(4-Butylphenyl)butan-1-amine hydrochloride

Uniqueness

1-(4-Ethylphenyl)butan-1-amine hydrochloride is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(4-ethylphenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-5-12(13)11-8-6-10(4-2)7-9-11;/h6-9,12H,3-5,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHOENBEAWLECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)CC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864057-55-5
Record name Benzenemethanamine, 4-ethyl-α-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864057-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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